Spiro[isobenzofuran-1(3H),1'-[1H,3H]naphtho[1,8-cd]pyran]-3,3'-dione
Description
Spiro[isobenzofuran-1(3H),1'-[1H,3H]naphtho[1,8-cd]pyran]-3,3'-dione (CAS: 5539-68-4) is a spirocyclic compound featuring a fused isobenzofuran and naphtho[1,8-cd]pyran system connected via a spiro carbon atom. Its molecular formula is C₁₉H₁₀O₄, with a molecular weight of 302.28 g/mol . Spiro compounds of this type are of interest in materials science and pharmaceuticals due to their rigid three-dimensional architectures and electronic properties.
Properties
Molecular Formula |
C19H10O4 |
|---|---|
Molecular Weight |
302.3 g/mol |
IUPAC Name |
spiro[2-benzofuran-3,4'-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene]-1,2'-dione |
InChI |
InChI=1S/C19H10O4/c20-17-12-7-1-2-9-14(12)19(22-17)15-10-4-6-11-5-3-8-13(16(11)15)18(21)23-19/h1-10H |
InChI Key |
YDSVOULTINWKAR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC23C4=CC=CC5=C4C(=CC=C5)C(=O)O3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[isobenzofuran-1(3H),1’-[1H,3H]naphtho[1,8-cd]pyran]-3,3’-dione typically involves a multi-step process. One common method includes the reaction of 1-benzylidene-2-phenylhydrazine derivatives with ninhydrin in an acetic acid medium at room temperature, followed by oxidative cleavage of the resulting dihydroindeno[1,2-c]pyrazoles . Another approach involves palladium-catalyzed intermolecular tandem cycloaddition reactions .
Industrial Production Methods
While specific industrial production methods for Spiro[isobenzofuran-1(3H),1’-[1H,3H]naphtho[1,8-cd]pyran]-3,3’-dione are not well-documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. This includes the use of continuous flow reactors and advanced separation techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Spiro[isobenzofuran-1(3H),1’-[1H,3H]naphtho[1,8-cd]pyran]-3,3’-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and the use of solvents like acetic acid or dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different physical and chemical properties.
Scientific Research Applications
"Spiro[isobenzofuran-1(3H),1'-[1H,3H]naphtho[1,8-cd]pyran]-3,3'-dione" is a chemical compound with the molecular formula C19H10O4 and a molecular weight of 302.28 . It is soluble in Acetone, Chloroform, DCM, and Ethanol, and it appears as a yellow-orange powder .
Scientific Research Applications
This compound is an intermediate in the synthesis of 11H-Benz[bc]aceanthrylene, also known as B183400 . 11H-Benz[bc]aceanthrylene is used in research involving the carcinogenic activity of methylene-bridged derivatives of benz[a]anthracene . It is considered a polycyclic aromatic hydrocarbon (PAH), and therefore a pollutant, though no carcinogenic action has been observed .
Spiro-isobenzofuran compounds can be synthesized through a one-pot route via the condensation reaction of ninhydrin with 4-amino-1,2-naphthoquinones or 2-amino-1,4-naphthoquinones in acetic acid, followed by oxidative cleavage of the corresponding vicinal diols at room temperature . This method allows for the creation of various derivatives of spiro[benzo[ g]indole-2,1′-isobenzofuran]-3,3′,4,5(1 H) tetraones and spiro[benzo[ f]pyrrolo[2,3- h]quinoxaline-2,1′-isobenzofuran]-3,3′(1 H)-diones in good to high yields . Further condensation of spiro[benzo[ g]indole-2,1′-isobenzofuran]-3,3′,4,5(1 H)-tetraones with 1,2-diamines results in new spiro-isobenzofuran compounds .
Table 1: Synthesis of Spiro[benzo[ g]indole-2,1′-isobenzofuran] Derivatives (2) via a One-Pot Reaction of Ninhydrin, 4-(Alkyl/arylamino)naphthalene-1,2-diones (1), and Periodic Acid
| Reaction conditions | |
|---|---|
| First step | Ninhydrin, 1 mmol; 4-(alkyl/arylamino)naphthalene-1,2-diones (1), 1 mmol; acetic acid, 3 mL; and reaction temperature, 50 °C. All reactions were completed in about 2 h. |
| Second step | 1 mmol H5IO6 was added to the above-cited reaction mixture at room temperature. All reactions were completed in less than 15 min. Yields, shown in parentheses are referred to as isolated yields based on initial amounts of ninhydrin or compound 1. |
Table 2: One-Pot Synthesis of Spiro[benzo[ f]indole-2,1′-isobenzofuran]-3,3′,4,9-tetraone Derivatives (4) by the Reaction of Ninhydrin, 2-(Alkyl/arylamino)naphthalene-1,4-diones (3), and Periodic Acid
| Reaction conditions | |
|---|---|
| First step | Ninhydrin, 1 mmol; 2-(alkyl/arylamino)naphthalene-1,4-diones (3), 1 mmol; acetic acid, 3 mL; and reaction temperature, 50 °C. All reactions were completed in about 3 h. |
| Second step | 1 mmol H5IO6 was added to the above-cited reaction mixture at room temperature. All reactions were completed in less than 45 min. Yields shown in parentheses, are referred to as isolated yields based on initial amounts of ninhydrin or compounds 3. |
Mechanism of Action
The mechanism of action of Spiro[isobenzofuran-1(3H),1’-[1H,3H]naphtho[1,8-cd]pyran]-3,3’-dione involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to certain enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of cancer cell growth or modulation of immune responses .
Comparison with Similar Compounds
Structural Features
The target compound is compared to structurally related spiro-isobenzofuran derivatives (Table 1):
Key Observations :
- The target compound’s naphthopyran moiety distinguishes it from derivatives with xanthene (e.g., 3'-chloro-6'-cyclohexylamino compound) or piperidine (e.g., ethyl carboxylate) cores .
- Electronic properties vary significantly: The dione groups in the target compound enhance electron-deficient character, whereas compounds like 9a (with phenyl and pyrroloquinoxaline groups) exhibit extended π-conjugation .
Physicochemical Properties
- Solubility: The target compound’s dione groups likely enhance solubility in polar solvents (e.g., DMSO, acetone) compared to non-polar derivatives like the ethyl piperidine compound .
- Thermal Stability : Spiro compounds with fused aromatic systems (e.g., 9a ) exhibit higher thermal stability due to rigid frameworks, whereas piperidine-containing analogs may decompose at lower temperatures .
Biological Activity
Spiro[isobenzofuran-1(3H),1'-[1H,3H]naphtho[1,8-cd]pyran]-3,3'-dione is a complex organic compound with the CAS number 5539-68-4 and a molecular formula of C19H10O4. This compound is recognized as an intermediate in synthesizing various polycyclic aromatic hydrocarbons (PAHs) and has garnered attention due to its potential biological activities.
| Property | Value |
|---|---|
| Molecular Weight | 302.28 g/mol |
| Appearance | Yellow-Orange Powder |
| Solubility | Soluble in Acetone, Chloroform, DCM, Ethanol |
| Boiling Point | Not Available |
| Melting Point | Not Available |
Anticancer Properties
Research indicates that this compound may exhibit anticancer properties. It has been studied as part of the synthesis of 11H-Benz[bc]aceanthrylene, which is involved in evaluating the carcinogenic activity of methylene-bridged derivatives of benz[a]anthracene. Notably, no carcinogenic action was observed for this compound itself, suggesting it may not pose a significant cancer risk despite its structural similarities to other PAHs .
The mechanism by which this compound exerts its biological effects is not fully elucidated. However, its structure suggests potential interactions with biological macromolecules such as proteins and nucleic acids. The unique spirocyclic structure may facilitate binding to specific targets within cells, impacting cellular processes like apoptosis and proliferation.
Study on Antioxidant Activity
A study conducted on related compounds indicated that spirocyclic structures often exhibit antioxidant properties due to their ability to scavenge free radicals. This property can contribute to their potential therapeutic effects against oxidative stress-related diseases .
Evaluation in Drug Development
In a recent investigation into the synthesis of spiro compounds for drug development, researchers highlighted the importance of structural modifications in enhancing biological activity. Compounds similar to this compound were synthesized and tested for their efficacy against various cancer cell lines .
Q & A
Q. What are the key structural features and physicochemical properties of Spiro[isobenzofuran-1(3H),1'-[1H,3H]naphtho[1,8-cd]pyran]-3,3'-dione?
The compound (C₁₉H₁₀O₄, MW 302.28 g/mol) features a spirocyclic architecture combining isobenzofuran and naphthopyran moieties. Its structure can be confirmed via NMR (e.g., δ 6.48 for NH₂ protons in similar spiro compounds) and mass spectrometry . Key properties include high rigidity due to the spiro center, which impacts solubility and stability. Polar solvents like ethanol or dichloromethane are often used in synthesis .
Q. What are the standard synthetic routes for preparing this compound?
A common approach involves cyclization reactions under basic conditions. For example, K₂CO₃-mediated cyclization of precursor esters in ethanol or dichloromethane yields spirocyclic products. Purification typically employs column chromatography (hexane:ethyl acetate gradients) and spectral validation (¹H/¹³C NMR, IR) . Multi-step synthesis may require protecting groups to prevent side reactions .
Q. How can researchers characterize the purity and identity of this compound?
Key methods include:
Q. What safety precautions are necessary when handling this compound?
While specific data for this compound is limited, structurally related spiro derivatives (e.g., ethyl 3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate) may cause skin/eye irritation (H315, H319) or respiratory tract irritation (H335). Use PPE (gloves, goggles) and work in a fume hood. Refer to SDS of analogs for guidance .
Advanced Research Questions
Q. How can synthesis yields be optimized for complex spirocyclic systems like this compound?
- Catalysis : Rhodium-catalyzed C-H activation improves regioselectivity in annulation reactions (e.g., 1-naphthol derivatives + alkynes) .
- Reaction conditions : Optimize temperature (60–80°C) and solvent polarity to favor spirocyclization over polymerization .
- Scale-up : Implement flow chemistry for controlled heat and mass transfer, reducing side products .
Q. How should researchers resolve contradictions in reported spectral data or reactivity?
- Cross-validate data : Compare ¹H NMR shifts (e.g., δ 1.4 for CH₃ in ethyl groups) with computational predictions (DFT calculations) .
- Reproduce conditions : Variations in solvent (DCM vs. ethanol) or base (K₂CO₃ vs. NaH) can alter reaction pathways. Systematically test parameters .
Q. What methodologies are suitable for studying the compound’s antioxidant or fluorescent properties?
- ORAC assay : Use fluorescein analogs (e.g., 3',6'-dihydroxyspiro derivatives) as fluorescent probes to quantify peroxyl radical scavenging. Monitor decay kinetics via LC/MS .
- Fluorescence spectroscopy : Measure quantum yields (λₑₓ/λₑₘ) in buffered solutions to assess environmental sensitivity .
Q. How can computational modeling predict the compound’s biological interactions?
- Molecular docking : Use software like AutoDock to simulate binding to target proteins (e.g., antioxidant enzymes). Validate with in vitro assays .
- QSAR studies : Correlate substituent effects (e.g., electron-withdrawing groups on the naphthopyran ring) with activity .
Q. What strategies enable functionalization of the spiro core for enhanced bioactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
